molecular formula C8H13N B1470558 3-Cyclopentylideneazetidine CAS No. 1517548-66-1

3-Cyclopentylideneazetidine

Cat. No.: B1470558
CAS No.: 1517548-66-1
M. Wt: 123.2 g/mol
InChI Key: HXFMEIGOHYVSKD-UHFFFAOYSA-N
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Description

3-Cyclopentylideneazetidine is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antitumor and Antiviral Properties

Several studies have explored the antitumor and antiviral properties of cyclopentenyl cytosine (CPEC), a structural analog of 3-Cyclopentylideneazetidine. CPEC, as an analogue of cytidine, has been found to exhibit significant antiviral effects and potential in cancer treatment. Its activation through intracellular phosphorylation leads to the formation of metabolites that inhibit cytidine-5'-triphosphate synthetase, an enzyme crucial for CTP formation. High CTP synthetase activity in cancer cells makes them potential targets for chemotherapy. Studies have shown nanomolar range activity of CPEC against various leukemia cell lines, as well as effects on colorectal and neuroblastoma cells. However, its cardiotoxic effects in clinical trials necessitate caution in future uses (Schimmel, Gelderblom, & Guchelaar, 2007).

2. Inhibition of Nucleoside Transport and Metabolism

The study of various cytidine analogues, including this compound, has led to insights into the inhibition of nucleoside transport and metabolism. For instance, lamivudine (3TC), a cytidine dideoxynucleoside analogue, has shown in vitro activity against HIV-1 strains. An HPLC method for the determination of 3TC in human urine suggests the potential of this compound analogues in therapeutic applications (Morris & Selinger, 1994).

3. Impact on Mitochondrial DNA and Cellular Metabolism

The delayed cytotoxicity and selective loss of mitochondrial DNA in cells treated with nucleoside analogs like 2',3'-dideoxycytidine (ddC) provide insights into the effects of this compound analogues on cellular metabolism. The compound ddC, similar in structure to this compound, is known to inhibit HIV replication and causes delayed cytotoxicity in human T lymphoblastic cell lines. This effect is associated with a decrease in mitochondrial DNA content and an increase in glycolysis, highlighting the potential cellular and mitochondrial implications of related compounds (Chen & Cheng, 1989).

4. Cyclopentenyl Derivatives in Cancer Research

Cyclopentenyl cytosine derivatives, closely related to this compound, have been investigated for their inhibitory effects on CTP synthesis in human colon carcinoma cells. The reduction in CTP levels correlates with the cytocidal activity of these compounds, indicating their potential role in cancer treatment (Glazer, Knode, Lim, & Marquez, 1985).

Properties

IUPAC Name

3-cyclopentylideneazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-4-7(3-1)8-5-9-6-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFMEIGOHYVSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CNC2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentylideneazetidine
Reactant of Route 2
3-Cyclopentylideneazetidine
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3-Cyclopentylideneazetidine
Reactant of Route 4
3-Cyclopentylideneazetidine
Reactant of Route 5
3-Cyclopentylideneazetidine
Reactant of Route 6
3-Cyclopentylideneazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.